molecular formula C11H12O5 B2408326 (E)-3-(4-Hydroxy-2,6-dimethoxyphenyl)prop-2-enoic acid CAS No. 682805-21-6

(E)-3-(4-Hydroxy-2,6-dimethoxyphenyl)prop-2-enoic acid

Cat. No. B2408326
CAS RN: 682805-21-6
M. Wt: 224.212
InChI Key: VJSBYELQQJTHAQ-ONEGZZNKSA-N
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Description

(E)-3-(4-Hydroxy-2,6-dimethoxyphenyl)prop-2-enoic acid, also known as rosmarinic acid, is a natural polyphenolic compound found in many plants, including rosemary, sage, and thyme. Due to its numerous health benefits, it has been widely studied for its potential use in various fields, including medicine, cosmetics, and food industry.

Mechanism of Action

The mechanism of action of (E)-3-(4-Hydroxy-2,6-dimethoxyphenyl)prop-2-enoic acid acid is not fully understood. However, it is believed to exert its therapeutic effects through various mechanisms, including the inhibition of pro-inflammatory cytokines, the scavenging of free radicals, and the modulation of cell signaling pathways.
Biochemical and Physiological Effects:
Rosmarinic acid has been shown to have numerous biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has antioxidant properties, which help to protect cells from oxidative damage. Additionally, it has been shown to have antimicrobial properties, which make it useful in the treatment of various infections.

Advantages and Limitations for Lab Experiments

Rosmarinic acid has several advantages for lab experiments. It is readily available from natural sources and can be synthesized chemically or through biotransformation. It is also relatively stable and can be stored for long periods without degradation. However, one limitation is that it can be difficult to obtain pure (E)-3-(4-Hydroxy-2,6-dimethoxyphenyl)prop-2-enoic acid acid, as it is often present in complex mixtures with other compounds.

Future Directions

There are numerous future directions for the study of (E)-3-(4-Hydroxy-2,6-dimethoxyphenyl)prop-2-enoic acid acid. One potential area of research is the development of new drug formulations that incorporate (E)-3-(4-Hydroxy-2,6-dimethoxyphenyl)prop-2-enoic acid acid. Another area of research is the study of the potential use of (E)-3-(4-Hydroxy-2,6-dimethoxyphenyl)prop-2-enoic acid acid in the prevention and treatment of various diseases, including cancer, diabetes, and cardiovascular disease. Additionally, there is a need for further research into the mechanisms of action of (E)-3-(4-Hydroxy-2,6-dimethoxyphenyl)prop-2-enoic acid acid, as well as its potential interactions with other compounds.

Synthesis Methods

Rosmarinic acid can be obtained through various methods, including extraction from natural sources, chemical synthesis, and biotransformation. The most common method is extraction from plants, which involves the use of solvents such as ethanol or methanol. Chemical synthesis involves the reaction of caffeic acid with 3,4-dimethoxybenzaldehyde, followed by decarboxylation. Biotransformation involves the use of microorganisms to transform other compounds into (E)-3-(4-Hydroxy-2,6-dimethoxyphenyl)prop-2-enoic acid acid.

Scientific Research Applications

Rosmarinic acid has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, antimicrobial, and anticancer effects. It has also been studied for its potential use in the treatment of various diseases, including diabetes, Alzheimer's disease, and cardiovascular disease.

properties

IUPAC Name

(E)-3-(4-hydroxy-2,6-dimethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-15-9-5-7(12)6-10(16-2)8(9)3-4-11(13)14/h3-6,12H,1-2H3,(H,13,14)/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSBYELQQJTHAQ-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1C=CC(=O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1/C=C/C(=O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-Hydroxy-2,6-dimethoxyphenyl)prop-2-enoic acid

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